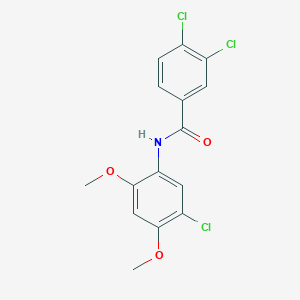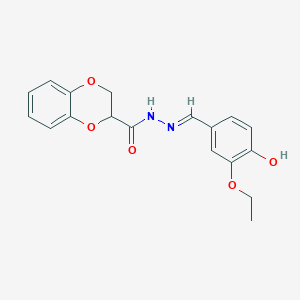![molecular formula C17H25BrN2O2 B6088198 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mécanisme D'action
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide works by binding to and blocking the dopamine D1 receptor. This leads to a decrease in the activity of dopamine in the brain, which can have various effects depending on the specific physiological or pathological condition being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide depend on the specific physiological or pathological condition being studied. In general, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can affect various functions such as motor control, reward, and cognition by altering the activity of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of dopamine activity in the brain. However, one limitation is that 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide can have off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide. One direction is to further study the role of dopamine in various physiological and pathological conditions, such as Parkinson's disease, addiction, and schizophrenia. Another direction is to develop more selective dopamine D1 receptor antagonists that can be used to better understand the specific functions of this receptor in the brain.
Méthodes De Synthèse
The synthesis of 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide involves the reaction of 2-aminobenzoic acid with isopropylamine to form 2-(isopropylamino)benzoic acid. This intermediate is then reacted with 6-bromohexanoyl chloride to form the final product, 2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide.
Applications De Recherche Scientifique
2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is particularly useful in studying the dopamine D1 receptor, which is involved in various functions such as motor control, reward, and cognition.
Propriétés
IUPAC Name |
2-[6-(propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.BrH/c1-13(2)18-11-7-3-4-8-12-19-16(20)14-9-5-6-10-15(14)17(19)21;/h5-6,9-10,13,18H,3-4,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGAOVMVVTCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCCN1C(=O)C2=CC=CC=C2C1=O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Propan-2-ylamino)hexyl]isoindole-1,3-dione;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)
